molecular formula C12H18O2 B14840447 3-Isopropoxy-4-isopropylphenol

3-Isopropoxy-4-isopropylphenol

Cat. No.: B14840447
M. Wt: 194.27 g/mol
InChI Key: BUSFEVDYGOYDFL-UHFFFAOYSA-N
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Description

3-Methyl-4-isopropylphenol (CAS 3228-02-2) is a substituted phenolic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.2176 g/mol . Its IUPAC name reflects the positions of its substituents: a methyl group at the 3-position and an isopropyl group at the 4-position of the phenolic ring. The compound is also known by several synonyms, including o-Cymen-5-ol, p-Thymol, and 4-Isopropyl-m-cresol . Structurally, it belongs to the class of alkyl-substituted phenols, which are widely studied for their antimicrobial, antioxidant, and industrial applications.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-propan-2-yl-3-propan-2-yloxyphenol

InChI

InChI=1S/C12H18O2/c1-8(2)11-6-5-10(13)7-12(11)14-9(3)4/h5-9,13H,1-4H3

InChI Key

BUSFEVDYGOYDFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-4-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the formation of the isopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where phenol derivatives are reacted with alkylating agents under controlled conditions. Catalysts such as sulfuric acid or trifluoromethane sulfonic acid can be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-4-isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iron(III) chloride in aqueous solutions.

    Substitution: Alkyl halides (e.g., isopropyl bromide) in the presence of bases like potassium carbonate.

Major Products:

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-isopropylphenol involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption leads to cell lysis and death, making it effective against bacteria and fungi . Additionally, its phenolic hydroxyl group acts as a nucleophile, facilitating the formation of bonds with electrophilic carbon atoms in organic syntheses .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

Structural Isomers and Analogues

3-Methyl-4-isopropylphenol shares structural similarities with other alkylphenols, differing primarily in the positions and types of substituents. Key analogues include:

Thymol (5-Methyl-2-isopropylphenol)
  • Molecular Formula : C₁₀H₁₄O
  • CAS : 89-83-8
  • Substituents : Methyl at position 5, isopropyl at position 2.
  • Properties: Thymol is a well-characterized antiseptic agent with a boiling point of 233°C and notable volatility. Its antimicrobial efficacy is attributed to the ortho-substitution pattern, which enhances membrane disruption in microbial cells.
Carvacrol (5-Isopropyl-2-methylphenol)
  • Molecular Formula : C₁₀H₁₄O
  • CAS : 499-75-2
  • Substituents : Methyl at position 2, isopropyl at position 3.
  • Properties: Carvacrol, an isomer of thymol, exhibits similar antimicrobial activity but higher thermal stability (boiling point: 237°C). The para-substitution of the isopropyl group may influence its solubility in nonpolar solvents.
4-Isopropylphenol
  • Molecular Formula : C₉H₁₂O
  • CAS : 99-89-8
  • Substituents : Single isopropyl group at position 4.
  • Properties: Lacking the methyl group, this simpler analogue has a lower molecular weight (136.19 g/mol) and reduced antimicrobial potency compared to 3-Methyl-4-isopropylphenol.

Physicochemical and Functional Comparisons

The table below summarizes key differences:

Property 3-Methyl-4-isopropylphenol Thymol Carvacrol 4-Isopropylphenol
Molecular Weight 150.22 g/mol 150.22 g/mol 150.22 g/mol 136.19 g/mol
Substituent Positions 3-methyl, 4-isopropyl 5-methyl, 2-isopropyl 2-methyl, 5-isopropyl 4-isopropyl
Boiling Point Not reported 233°C 237°C 245°C
Antimicrobial Activity Limited data High High Moderate
Key Observations:

Substituent Positioning: The antimicrobial activity of phenolic compounds is highly dependent on substituent placement. Thymol and carvacrol, with ortho/para-substituted isopropyl groups, exhibit stronger activity than 4-isopropylphenol, which lacks a methyl group.

Thermal Stability : Carvacrol’s higher boiling point compared to thymol suggests that para-substituted isopropyl groups may enhance thermal resilience.

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